molecular formula C18H24N2O3 B1215113 2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-

2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-

Cat. No.: B1215113
M. Wt: 316.4 g/mol
InChI Key: LITNEAPWQHVPOK-TZDAIYRESA-N
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Description

CP 80633, also known as 5-[3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-2(1H)-pyrimidinone, is a selective inhibitor of phosphodiesterase type 4 (PDE4). This compound has a molecular formula of C18H24N2O3 and a molecular weight of 316.39 g/mol . It is known for its anti-inflammatory and bronchodilatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 80633 involves several steps, starting with the preparation of the bicyclo[2.2.1]heptane derivative. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the desired product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of CP 80633 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

CP 80633 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

CP 80633 has a wide range of scientific research applications:

Mechanism of Action

CP 80633 exerts its effects by selectively inhibiting phosphodiesterase type 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, CP 80633 increases intracellular levels of cAMP, leading to the suppression of inflammatory cell functions. This mechanism involves the modulation of signaling pathways that regulate immune responses and inflammation .

Comparison with Similar Compounds

Similar Compounds

Comparison

CP 80633 is unique in its high selectivity for phosphodiesterase type 4 compared to other similar compounds. While cipamfylline, crisaborole, and difamilast also inhibit phosphodiesterase type 4, CP 80633 demonstrates superior efficacy in increasing cAMP levels and inhibiting inflammatory responses. Additionally, CP 80633 has shown fewer adverse effects in preclinical studies .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

5-[3-[[(2S)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one

InChI

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11?,13?,16-/m0/s1

InChI Key

LITNEAPWQHVPOK-TZDAIYRESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3CC4CCC3C4

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4

Synonyms

5-(3-(2'-exobicyclo(2.2.1)heptyloxy)-4-methoxyphenyl)tetrahydro-2(1H)pyrimidone
CP 80633
CP-80633

Origin of Product

United States

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